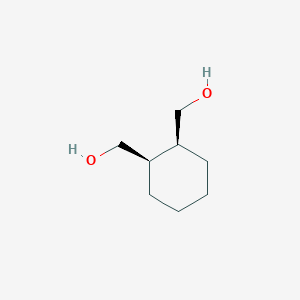![molecular formula C15H19NO3 B050288 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one CAS No. 116950-01-7](/img/structure/B50288.png)
3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one” is a complex organic compound. It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves reactions with amino acids . For example, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4- b ]pyridin-2 (1 H )-one led to the derivatives of 3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2- [3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The reactivity of oxazole derivatives in reactions with amino acids has been investigated . For instance, heating compound 2 with glycine in DMF, AcOH, or 0.5 M aqueous Et 3 N led to imidazolidine-2,4-dione 4a and 3-aminopyridin-2(1H)-one 5 in 89, 73, and 88% total yields .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary. For instance, oxazoles are usually stable liquids at room temperature with a boiling point of 69 °C . The yield of synthesized compounds can also vary, as seen in the synthesis of imidazolidine-2,4-dione 4a and 3-aminopyridin-2(1H)-one 5 .Applications De Recherche Scientifique
Antimicrobial Activity :
- Suresh et al. (2016) synthesized a series of compounds related to the given chemical structure. These compounds demonstrated significant antimicrobial activity against various microorganisms, indicating potential applications in combating bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).
Optical Properties and Potential in Organic Semiconductors :
- Briseño-Ortega et al. (2018) studied compounds similar to the specified chemical, focusing on their spectroscopic characterization and photophysical properties. These compounds have potential applications as organic semiconductors due to their optical properties (Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Fárfan, Arcos-Ramos, Santillán, & López-Ruiz, 2018).
Synthesis and Characterization for Various Applications :
- Various studies have focused on the synthesis, characterization, and evaluation of compounds structurally related to "3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one". These include research on pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines by El‐Kazak and Ibrahim (2013), indicating the versatility of these compounds in various chemical applications (El‐Kazak & Ibrahim, 2013).
Structural Investigations for Chemical Synthesis :
- Forfar et al. (1999) conducted structural investigations of compounds similar to the specified chemical, contributing to the understanding of their synthesis and potential applications in various chemical processes (Forfar, Jarry, Laguerre, Leger, & Pianet, 1999).
Potential in Enantiopure Synthesis :
- Terán et al. (2001) developed an efficient methodology for the enantiopure synthesis of a compound structurally related to "3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one". This highlights the compound's relevance in enantiospecific syntheses (Terán, Gnecco, Galindo, Juárez, Bernès, & Enríquez, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPLCFQDHIGQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one | |
CAS RN |
116950-01-7 |
Source


|
| Record name | [2S-(2α ,3β ,8aβ )]-(+)-Hexahydro-3-(hydroxymethyl)-8a-methyl-2-phenyl-5H-oxazolo[3,2-a]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


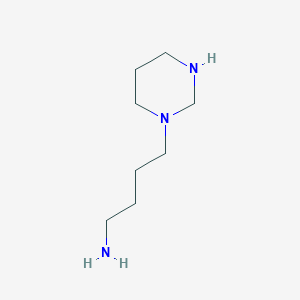
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
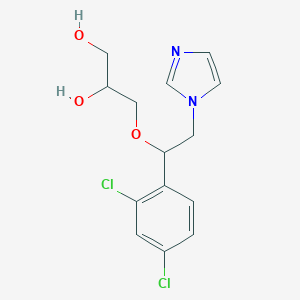
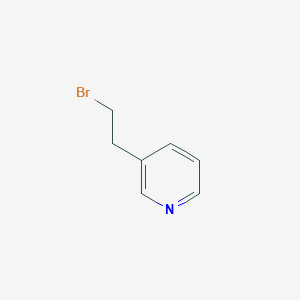
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
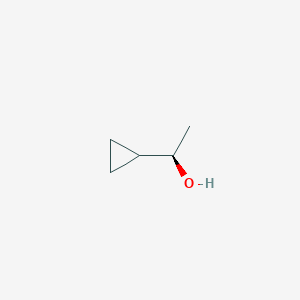
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
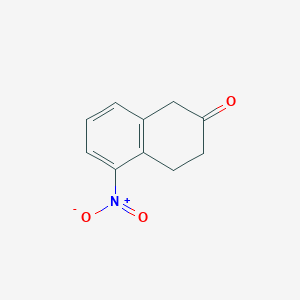
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
